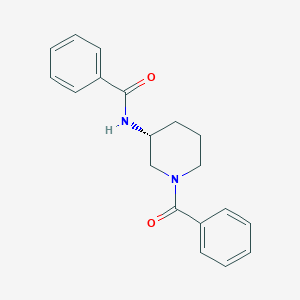

(R)-N-(1-benzoylpiperidin-3-yl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Drug Discovery

The benzamide functional group, which consists of a benzene (B151609) ring attached to an amide, is a cornerstone in modern drug discovery. pharmaguideline.com Benzamide derivatives are recognized for their wide array of pharmacological activities, making them essential pharmacophores in the development of new drugs. researchgate.netnih.gov These compounds have demonstrated utility as analgesics, anti-inflammatory agents, and antipyretics. pharmaguideline.com Their biological significance extends to roles as enzyme inhibitors, with applications in treating conditions like cancer and Alzheimer's disease. pharmaguideline.comnih.gov

Substituted benzamides are a structurally related class of compounds that include antipsychotics like amisulpride (B195569) and sulpiride (B1682569), antidepressants such as moclobemide, and antiemetic agents like metoclopramide (B1676508). researchgate.net The therapeutic diversity of this class is vast, with applications ranging from psychiatric disorders to gastrointestinal motility. pharmaguideline.comresearchgate.net For instance, sulpiride is a potent dopamine (B1211576) receptor blocker used for treating schizophrenia, depression, and bipolar disorder. pharmaguideline.com The ongoing research into benzamide derivatives continues to yield compounds with potential applications in various diseases, including novel inhibitors for Mycobacterium tuberculosis and anticancer agents. acs.orgresearchgate.net

Table 1: Examples of Benzamide-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Class | Primary Indication(s) |

|---|---|---|

| Amisulpride | Antipsychotic (Dopamine D2 Receptor Antagonist) | Acute and chronic schizophrenia, postoperative nausea and vomiting. drugbank.com |

| Metoclopramide | Antiemetic, Prokinetic Agent | Gastroesophageal reflux disease (GERD), gastroparesis, nausea. researchgate.net |

| Sulpiride | Antipsychotic | Schizophrenia, depression, bipolar disorder. pharmaguideline.com |

| Imatinib | Antineoplastic (Tyrosine Kinase Inhibitor) | Leukemia, gastrointestinal stromal tumors. drugbank.com |

| Moclobemide | Antidepressant (Monoamine Oxidase Inhibitor) | Major depressive disorder, bipolar disorder. drugbank.com |

The Benzoylpiperidine Moiety as a Privileged Structure for Bioactive Compounds

The benzoylpiperidine fragment is recognized in medicinal chemistry as a "privileged structure." This term describes a molecular scaffold that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for designing a variety of bioactive compounds. mdpi.com The benzoylpiperidine framework is found in numerous molecules with a broad spectrum of therapeutic properties, including anticancer, antipsychotic, anti-thrombotic, and neuroprotective activities. mdpi.com

Its metabolic stability and its role as a potential bioisostere for the piperazine (B1678402) ring make it a reliable and frequently exploited chemical frame in drug design. mdpi.com The presence of this moiety in potent reference drugs for the 5-HT₂A receptor, such as ketanserin (B1673593) and altanserin, underscores its importance in the development of agents targeting the central nervous system. mdpi.com

Structural Versatility of Piperidine (B6355638) and Benzamide Rings in Compound Design

Both the piperidine and benzamide rings offer significant structural versatility, allowing medicinal chemists to systematically modify their properties to enhance biological activity. The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most common synthetic fragments in drug design. nih.gov Its structure can be readily substituted at various positions, which can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic profile. researchgate.net Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring are crucial for tuning the biological properties of many compounds, including those with anticancer or enzyme-inhibiting activities. nih.govresearchgate.net

Similarly, the benzamide scaffold allows for extensive modifications. SAR studies have revealed that the position and nature of substituents on the benzene ring can dramatically impact inhibitory activity and selectivity against specific biological targets. acs.orgnih.gov For example, in a series of benzamide derivatives designed as acetylcholinesterase inhibitors, the substitution pattern on the ring markedly influenced their potency and selectivity. nih.govnih.gov This adaptability allows for the creation of large chemical libraries and the fine-tuning of lead compounds to optimize their therapeutic potential. rroij.com

Historical Context and Therapeutic Relevance of Related Benzoylpiperidine-Containing Agents

The therapeutic importance of the benzoylpiperidine scaffold is well-established through its incorporation into several historically significant drug classes. One of the most prominent examples is the butyrophenones, a class of antipsychotics developed in the late 1950s. britannica.comresearchgate.net The discovery of haloperidol, synthesized on February 11, 1958, at Janssen Laboratories, was a major advance in psychiatry. tandfonline.comnih.gov It originated from research into analgesic molecules and was found to have powerful neuroleptic effects, proving particularly effective against hallucinations and delusions. researchgate.nettandfonline.comnih.gov

Another key agent is ketanserin, discovered at Janssen Pharmaceutica in 1980. wikipedia.orgpsychedelicreview.com It was the first selective serotonin (B10506) 5-HT₂A receptor antagonist to be identified and was initially developed as an antihypertensive medication. wikipedia.orgpatsnap.comebi.ac.uk Ketanserin inhibits serotonin-induced vasoconstriction and platelet activation. nih.gov Its discovery opened new avenues for cardiovascular therapy and it has also become an invaluable research tool for studying the serotonin system, particularly in the context of psychedelic research where it is used to block the effects of compounds acting on the 5-HT₂A receptor. wikipedia.orgpsychedelicreview.com

Table 2: Representative Benzoylpiperidine-Containing Agents

| Agent Name | Drug Class | Primary Application/Mechanism |

|---|---|---|

| Haloperidol | Butyrophenone Antipsychotic | Treatment of psychosis, particularly delusions and hallucinations. researchgate.nettandfonline.com |

| Ketanserin | 5-HT₂A Receptor Antagonist | Antihypertensive agent; research tool for the serotonin system. wikipedia.orgpatsnap.comebi.ac.uk |

| Altanserin | 5-HT₂A Receptor Antagonist | A potent and selective antagonist used primarily in scientific research. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O2 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

N-[(3R)-1-benzoylpiperidin-3-yl]benzamide |

InChI |

InChI=1S/C19H20N2O2/c22-18(15-8-3-1-4-9-15)20-17-12-7-13-21(14-17)19(23)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2,(H,20,22)/t17-/m1/s1 |

InChI Key |

GFGIUSSRKPWVNI-QGZVFWFLSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for R N 1 Benzoylpiperidin 3 Yl Benzamide and Structural Analogues

Stereoselective Synthesis Approaches for the (R)-Enantiomer of N-(1-benzoylpiperidin-3-yl)benzamide

The cornerstone of synthesizing the (R)-enantiomer of N-(1-benzoylpiperidin-3-yl)benzamide lies in the preparation of the chiral precursor, (R)-3-aminopiperidine. Several key strategies are employed to obtain this intermediate with a high degree of stereochemical control.

One prominent method is the asymmetric synthesis using transaminase catalysts . This biocatalytic approach can convert a prochiral nitrogen-protected 3-piperidone into the corresponding (R)-3-aminopiperidine derivative with high enantiomeric excess. googleapis.com The use of enzymes offers a green and efficient alternative to traditional chemical methods.

Another strategy involves the reduction of a chiral precursor . For instance, (R)-3-aminopiperidin-2-one hydrochloride can be reduced using reagents like lithium aluminum hydride to yield (R)-3-aminopiperidine. google.com The chirality in this approach is established from a chiral starting material, such as D-ornithine or D-glutamic acid. google.com

Furthermore, the resolution of racemic 3-aminopiperidine is a widely used technique. This involves treating the racemic mixture with a chiral resolving agent, such as dibenzoyl-(D)-tartaric acid or other chiral acids, to form diastereomeric salts that can be separated by crystallization. google.comgoogle.com After separation, the desired (R)-enantiomer can be liberated from the salt.

Enzymatic kinetic resolution of N-protected 3-aminopiperidine derivatives also presents a viable pathway to isolate the (R)-enantiomer. beilstein-journals.org

General Synthetic Strategies for Benzoylpiperidine Scaffolds

The construction of the benzoylpiperidine scaffold of (R)-N-(1-benzoylpiperidin-3-yl)benzamide involves the strategic formation of two amide bonds. The order of these reactions is crucial for a successful synthesis. A logical synthetic sequence would involve the initial N-benzoylation of the piperidine (B6355638) ring nitrogen, followed by the amidation of the 3-amino group. This approach is often preferred to avoid potential complications and side reactions that might occur if the less hindered amino group is not acylated first.

Amidation and Condensation Reactions for Benzamide (B126) Formation

The formation of the benzamide linkage at the 3-position of the piperidine ring is typically achieved through standard amidation reactions. This involves reacting the 3-amino group of a suitably protected piperidine derivative with a benzoylating agent. Common benzoylating agents include benzoyl chloride or benzoic anhydride, often in the presence of a base to neutralize the acid byproduct. The reaction between an amine and benzoyl chloride is a classic example of the Schotten-Baumann reaction. Alternatively, direct condensation of a benzoic acid with the amine can be facilitated by coupling agents.

N-Alkylation and Nucleophilic Substitution for Piperidine Derivatization

While not directly applicable to the synthesis of the target compound which involves N-acylation, N-alkylation is a common strategy for derivatizing the piperidine nitrogen. This is typically achieved through nucleophilic substitution, where the piperidine nitrogen acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. For the synthesis of N-benzoylpiperidines, the analogous reaction is N-acylation.

Strategic Incorporation of the Benzoyl Group into the Piperidine Core

The introduction of the benzoyl group onto the piperidine nitrogen is a critical step. This N-benzoylation is generally accomplished by reacting the secondary amine of the piperidine ring with a benzoylating agent like benzoyl chloride in the presence of a base such as triethylamine (B128534) or pyridine (B92270). To achieve the synthesis of (R)-N-(1-benzoylpiperidin-3-yl)benzamide, a plausible route involves the initial selective N-benzoylation of (R)-3-aminopiperidine at the more nucleophilic piperidine nitrogen. This would likely be followed by the subsequent benzoylation of the 3-amino group. Protecting the 3-amino group before the N-benzoylation of the piperidine ring and subsequent deprotection and amidation offers an alternative, more controlled pathway.

Functionalization and Diversification of the Benzamide Ring System

The benzamide portion of the molecule offers opportunities for structural diversification to explore structure-activity relationships in various contexts. This can be achieved by utilizing substituted benzoic acids or benzoyl chlorides in the amidation step. For instance, various substituents such as alkyl, alkoxy, halogen, or nitro groups can be introduced onto the phenyl ring of the benzoyl group. These modifications can influence the electronic and steric properties of the final compound. Palladium-catalyzed cross-coupling reactions on a pre-functionalized benzamide ring, for example, can be employed for further diversification. nih.gov

Purification and Isolation Techniques for Benzamide Derivatives

The purification of the final product and intermediates is crucial to obtain a compound of high purity. Common techniques employed for the purification of benzamide derivatives include:

Crystallization: This is a primary method for purifying solid compounds. The choice of solvent is critical and is determined empirically to provide good recovery of pure crystals.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds based on their polarity. A suitable eluent system is chosen to achieve effective separation of the desired product from any unreacted starting materials or byproducts.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from inorganic salts and other water-soluble impurities.

Filtration: This simple technique is used to isolate solid products from a liquid phase, for example, after crystallization or precipitation.

The selection of the purification method depends on the physical state and solubility properties of the benzamide derivative.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Binding Pose Prediction and Affinity Scoring

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.comscispace.com This technique is instrumental in understanding the interaction between a ligand, such as (R)-N-(1-benzoylpiperidin-3-yl)benzamide, and its biological target at an atomic level. mdpi.com The process involves placing the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function, which estimates the binding free energy. researchgate.net

For derivatives within the benzoylpiperidine class, docking studies have been crucial in identifying key interactions that govern their inhibitory activity. For instance, studies on similar factor Xa inhibitors highlighted the importance of lipophilic interactions between the ligand's benzene (B151609) ring and specific pockets within the enzyme. nih.gov The binding modes predicted by docking are often validated by comparing the docked conformation to an experimentally determined X-ray crystal structure, where a root-mean-square deviation (RMSD) of less than 1.0 Å indicates a highly accurate prediction. researchgate.net The scoring functions provide a quantitative measure of binding affinity, often correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀). Benzoylpiperidine derivatives have demonstrated potent inhibitory activities with IC₅₀ values in the low nanomolar range against various targets. nih.gov

Table 1: Representative Binding Affinities of Benzoylpiperidine-Based Inhibitors Against Various Targets This table presents illustrative data from related compounds to demonstrate the typical outcomes of affinity scoring.

| Compound Class | Target Enzyme | Reported Affinity (IC₅₀) | Key Interactions Noted in Docking |

|---|---|---|---|

| Diarylsulfide Benzoylpiperidines | MAGL | 0.32–12 µM | Hydrophobic interactions with leucine (B10760876) residues |

| Benzoylpiperidine Derivatives | 5-HT₂ₐ Receptors | 1.1–6.0 nM | Not specified |

| Benzoylpiperidine Derivatives | 5-HT₇ Receptors | 2.0 nM | Not specified |

| Benzoylpiperidine (Compound 20) | MAGL | 80 nM | Occupancy of hydrophobic pocket |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Enzyme Flexibility

Following molecular docking, molecular dynamics (MD) simulations are frequently employed to study the dynamic behavior of the ligand-target complex over time. irb.hr MD simulations provide a deeper understanding of the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the enzyme that are induced upon binding. irb.hrresearchgate.net

The simulation process typically involves placing the docked complex in a solvent environment (e.g., a water box), neutralizing the system with ions, and then simulating the atomic motions over a period of nanoseconds. irb.hr Analysis of the simulation trajectory can reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified during docking. Root-mean-square deviation (RMSD) plots are used to assess the stability of the protein-ligand complex throughout the simulation. researchgate.net Such studies are critical for confirming that the predicted binding mode is stable and for understanding the flexibility of the active site, which can inform the design of more effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For scaffolds like benzamides and piperidines, QSAR models are invaluable for predicting the activity of novel derivatives and for identifying the key physicochemical properties that drive potency. mdpi.comnih.gov

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to correlate these descriptors with their measured biological activity (e.g., logIC₅₀). mdpi.com Descriptors can include physicochemical properties (hydrophobicity, electronic parameters), topological indices, and 3D molecular fields. mdpi.comnih.gov The predictive power of a QSAR model is assessed through rigorous validation techniques, including cross-validation (Q²) and external validation on a test set of compounds (R²). nih.gov Studies on N-benzyl benzamide (B126) and 3-(4-benzylpiperidin-1-yl)propylamine derivatives have yielded robust models with high predictive accuracy (Q² > 0.8 and R² > 0.9). nih.govnih.gov These models have shown the importance of factors like lipophilicity, electron-donating substituents, and specific charge distributions for high binding affinity. nih.gov

Table 2: Common Descriptors and Statistical Parameters in QSAR Models for Benzamide/Piperidine (B6355638) Derivatives This table provides examples of descriptors and statistical values from QSAR studies on related compound series.

| QSAR Model Type | Key Descriptors | R² (Goodness of Fit) | Q² (Predictive Ability) |

|---|---|---|---|

| Hansch Analysis (2D-QSAR) | Hydrophobicity (π), Hammett constants (σ), Steric parameters | 0.83 | 0.57 |

| 3D-QSAR (MFA/RSA) | Hydrophobic fields, Electrostatic fields | > 0.7 | > 0.5 |

| 3D-PhaM (MCET) | Klopman index (Local Reactive Descriptor) | 0.913 | 0.862 |

In Silico Assessment of Pharmacokinetic and Pharmacodynamic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. mdpi.comjonuns.com For a molecule like (R)-N-(1-benzoylpiperidin-3-yl)benzamide, these predictions help to assess its drug-likeness and potential liabilities.

A variety of computational models and rules are applied. Lipinski's Rule of Five is a common filter to evaluate oral bioavailability. mdpi.com Other important predicted properties include intestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicities such as mutagenicity (AMES test), hepatotoxicity, and cardiotoxicity. mdpi.commdpi.com For example, studies on related benzamide derivatives have shown excellent predicted intestinal absorption and good BBB permeability. mdpi.com Online servers and specialized software can provide detailed predictions on these crucial pharmacokinetic parameters. nih.gov

Table 3: Hypothetical In Silico ADMET Profile for (R)-N-(1-benzoylpiperidin-3-yl)benzamide This table shows representative predicted properties based on typical results for similar chemical structures.

| Property | Predicted Value/Outcome | Significance |

|---|---|---|

| Molecular Weight | ~322 g/mol | Complies with Lipinski's Rule (<500) |

| LogP | 2.5 - 3.5 | Complies with Lipinski's Rule (<5) |

| H-Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| H-Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10) |

| Intestinal Absorption | High | Good potential for oral bioavailability |

| BBB Permeability | Permeable | Potential for CNS activity |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| Hepatotoxicity | Low risk | Low risk of liver toxicity |

Pharmacophore Modeling and Feature Mapping for De Novo Design

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov For (R)-N-(1-benzoylpiperidin-3-yl)benzamide, a pharmacophore model would typically consist of features such as hydrogen bond acceptors (the carbonyl oxygens), a hydrogen bond donor (the amide N-H), hydrophobic regions, and aromatic rings.

This model serves two primary purposes. First, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with different core structures but the same essential features. researchgate.net Second, it provides a blueprint for de novo design, guiding the modification of the existing scaffold to enhance activity or improve pharmacokinetic properties. For instance, pharmacophore models for related sigma-1 receptor ligands typically include primary and secondary hydrophobic sites separated by a basic amine, a pattern that is present in the benzoylpiperidine structure. nih.gov

Quantum Mechanical Calculations to Understand Electronic Effects and Reactivity

Quantum mechanical (QM) calculations provide detailed information about the electronic structure of a molecule, which governs its reactivity and intermolecular interactions. scispace.com For (R)-N-(1-benzoylpiperidin-3-yl)benzamide, QM methods can be used to calculate properties like the electrostatic potential (ESP) map, frontier molecular orbitals (HOMO and LUMO), and charge distributions.

The ESP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrostatic interactions with a biological target. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for assessing chemical reactivity and stability; a large HOMO-LUMO energy gap generally implies higher stability. scispace.com These calculations offer a fundamental understanding of the molecule's properties that complements the classical force-field-based methods of docking and MD.

X-ray Crystallography of Ligand-Target Complexes (where applicable to related compounds)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes with proteins at atomic resolution. nih.gov While a crystal structure for (R)-N-(1-benzoylpiperidin-3-yl)benzamide itself may not be publicly available, data from closely related compounds provide invaluable structural insights.

For example, the crystal structure of N-[(1-benzoylpiperidin-4-yl)methyl]benzamide reveals that the piperidine ring adopts a stable chair conformation. nih.gov The phenyl rings are oriented at specific dihedral angles relative to the piperidine ring. nih.gov In the crystal lattice, molecules are linked by intermolecular hydrogen bonds, typically involving the amide N-H group and a carbonyl oxygen, forming dimers or chains. nih.gov When a crystal structure of a ligand bound to its target enzyme is obtained, it provides definitive proof of the binding mode, validating computational predictions and offering a precise blueprint for structure-based drug design. nih.govnih.gov

Table 4: Crystallographic Data for the Related Compound N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₂N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8039 |

| b (Å) | 10.4453 |

| c (Å) | 10.6765 |

| Piperidine Conformation | Chair |

| Key Interactions | N—H···O hydrogen bonds forming inversion dimers |

Preclinical Pharmacological Investigations of R N 1 Benzoylpiperidin 3 Yl Benzamide Analogues

In Vitro Cellular Activity and Efficacy Assessments

Cell-Based Enzyme Inhibition Assays

Analogues of (R)-N-(1-benzoylpiperidin-3-yl)benzamide have been investigated for their ability to inhibit various enzymes implicated in disease progression. A number of N-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative disorders. For instance, in one study, certain 1-benzylpiperidine (B1218667) derivatives exhibited moderate inhibitory activity against AChE, with IC50 values ranging from 28 to 41 µM.

Furthermore, other research has explored the potential of benzoylpiperidine derivatives as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in dermatology and for the treatment of pigmentation disorders. In these studies, some benzoylpiperidine analogues displayed notable inhibitory potency.

Table 1: Cell-Based Enzyme Inhibition by (R)-N-(1-benzoylpiperidin-3-yl)benzamide Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1-Benzylpiperidine Derivatives | Acetylcholinesterase (AChE) | 28 - 41 |

| Benzoylpiperidine Analogues | Tyrosinase | Varies |

Anti-proliferative Effects in Cancer Cell Lines (e.g., HepG2, PDAC, Jurkat T-cell leukemia cells)

A significant focus of preclinical research on (R)-N-(1-benzoylpiperidin-3-yl)benzamide analogues has been their anti-proliferative effects against various cancer cell lines. Studies have demonstrated the cytotoxic potential of related benzamide (B126) and piperidine (B6355638) compounds in pancreatic ductal adenocarcinoma (PDAC) and leukemia cell lines.

For example, certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar anti-proliferative activity in MIA PaCa-2, a human pancreatic cancer cell line. mdpi.com Similarly, various derivatives of benzophenanthridine alkaloids, which share structural motifs with the target compound, have exhibited significant inhibitory effects on the proliferation of Jurkat T-cell leukemia cells, with IC50 values in the low micromolar range. acs.org While specific data for HepG2 cells with this exact class of compounds is less prevalent in the reviewed literature, the broad anti-proliferative activity observed in other cancer cell lines suggests potential efficacy.

Table 2: Anti-proliferative Activity of (R)-N-(1-benzoylpiperidin-3-yl)benzamide Analogues in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (PDAC) | < 1 |

| Benzophenanthridine Alkaloid Derivatives | Jurkat (T-cell Leukemia) | 0.5 - 8.0 |

Investigation of Selective Cytotoxicity in Cancer vs. Non-Cancer Cells

A crucial aspect of anticancer drug development is the selective targeting of malignant cells while sparing normal, healthy cells. Investigations into analogues of (R)-N-(1-benzoylpiperidin-3-yl)benzamide have addressed this by comparing their cytotoxic effects on cancer cell lines versus non-cancerous cell lines.

For instance, studies on 3,5-bis(benzylidene)piperidin-4-ones, which are structurally related to the core piperidine structure, have demonstrated selective toxicity for malignant cells. nih.gov These compounds were found to be more potent against neoplastic cell lines compared to normal human cell lines. The selectivity index (SI), calculated as the ratio of the IC50 value in normal cells to that in cancer cells, is a key metric in these assessments. An SI value greater than 1.0 indicates a compound with greater activity against cancer cells and lower cytotoxicity towards normal cells. nih.gov

Table 3: Selective Cytotoxicity of Piperidine Analogues in Cancer vs. Non-Cancer Cells This table is interactive. You can sort and filter the data.

| Compound Series | Cancer Cell Line | Non-Cancer Cell Line | Selectivity Index (SI) |

|---|---|---|---|

| 3,5-bis(benzylidene)piperidin-4-ones | Various | Various | > 1 |

Modulation of Cellular ATP Synthesis and Glycolysis

The metabolic reprogramming of cancer cells, often characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a therapeutic target. Research into the effects of piperidine analogues on cancer cell metabolism has provided insights into their mechanisms of action.

A study on 1-alkylpiperidine N-oxides revealed their significant impact on ATP-producing processes in tumor cells. Specifically, 1-decylpiperidine N-oxide was found to markedly decrease the level of ATP in Ehrlich ascites cells. nih.gov This reduction in cellular ATP could be attributed to the impairment of cell membrane integrity. Furthermore, this compound also stimulated the rate of aerobic glycolysis in these cells. nih.gov

Gene Expression Profiling in Relevant Cellular Models

To understand the molecular mechanisms underlying the anti-proliferative effects of (R)-N-(1-benzoylpiperidin-3-yl)benzamide analogues, researchers have employed gene expression profiling techniques. Transcriptome analysis of cancer cells following treatment with related compounds can reveal changes in gene expression that are associated with cell death, cell cycle arrest, and other cellular responses.

For example, a study on the benzamide-type histone deacetylase (HDAC) inhibitor, chidamide, utilized RNA sequencing to identify genes associated with drug resistance in gastric cancer cell lines. researchgate.netnih.gov This transcriptomic profiling revealed that the upregulation of certain genes, such as Lymphocyte cytosolic protein 1 (LCP1), was correlated with resistance to the compound. researchgate.netnih.gov Although not performed on the exact title compound, this type of analysis demonstrates a powerful approach to elucidate the pathways modulated by benzamide derivatives and to identify potential biomarkers of response or resistance.

In Vivo Efficacy Studies in Established Animal Models of Disease

The translation of in vitro findings to a whole-organism context is a critical step in preclinical drug development. In vivo efficacy studies of analogues of (R)-N-(1-benzoylpiperidin-3-yl)benzamide have been conducted in established animal models of cancer to assess their therapeutic potential in a more complex biological system.

One such study investigated a series of N-benzylpiperidinol derivatives, which are structurally related to the target compound, for their in vivo antitumor efficacy. In a syngeneic mouse model of colon cancer (MC38), one of the lead compounds, X36, which demonstrated good oral pharmacokinetic profiles, exhibited significant antitumor activity. nih.gov This effect was attributed, at least in part, to the modulation of the tumor immune microenvironment, including the upregulation of tumor-infiltrating CD8+ T cells, NK cells, and NKT cells, and the downregulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.gov These findings highlight the potential for this class of compounds to not only directly target tumor cells but also to engage the host immune system in the antitumor response.

Neurodegenerative Disease Models (e.g., Alzheimer's models)

While direct preclinical studies on (R)-N-(1-benzoylpiperidin-3-yl)benzamide for neurodegenerative diseases, specifically Alzheimer's disease, are not extensively documented in publicly available literature, the broader class of benzamide and piperidine derivatives has been a subject of interest for potential therapeutic applications in this area. nih.govmdpi.com Animal models of Alzheimer's disease are crucial for understanding disease mechanisms and for the preclinical evaluation of new therapeutic agents. nih.govembopress.orgpharmalegacy.com These models are designed to replicate key pathological features of the disease, such as the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.gov

Research into related structures, such as N-benzyl benzamide derivatives, has identified compounds with potent and selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov In preclinical studies, certain N-benzyl benzamide derivatives demonstrated marked therapeutic effects against cognitive impairment induced by Aβ₁₋₄₂ in animal models. nih.gov Furthermore, the benzoylpiperidine fragment is recognized for its presence in various neuroprotective agents. nih.gov The investigation of novel benzamide derivatives has also revealed potential inhibitory effects on both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's. mdpi.com

Inflammatory Disease Models (e.g., Collagen-Induced Arthritis, Endotoxemia in mice)

The anti-inflammatory potential of benzamide and nicotinamide (B372718) derivatives has been an area of active research. nih.gov These compounds are hypothesized to exert their effects by inhibiting the transcription factor NF-κB, which plays a central role in regulating the inflammatory response. nih.gov Preclinical models of inflammation are essential for evaluating the efficacy of new anti-inflammatory agents.

One of the most widely used models for rheumatoid arthritis is collagen-induced arthritis (CIA) in mice. This model shares many immunological and pathological features with human rheumatoid arthritis, including synovitis, pannus formation, and erosion of cartilage and bone. While specific studies on (R)-N-(1-benzoylpiperidin-3-yl)benzamide in the CIA model were not identified, other novel benzamide derivatives have been investigated. For instance, certain N-(benzo[d]thiazol-2-yl)benzamide derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. colab.ws

Endotoxemia models, often induced by the administration of lipopolysaccharide (LPS), are used to study systemic inflammatory responses. mdpi.commdpi.com LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade mediated by factors like tumor necrosis factor-alpha (TNF-α). nih.gov Studies on N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, have shown a dose-dependent inhibition of LPS-induced TNF-α production in mice. nih.gov This suggests that the benzamide scaffold may have therapeutic potential in conditions characterized by excessive inflammation. Although direct evidence for (R)-N-(1-benzoylpiperidin-3-yl)benzamide in endotoxemia models is not available, the anti-inflammatory properties of related compounds provide a rationale for its future evaluation in such preclinical settings.

Oncology Animal Models (e.g., Hepatocellular Carcinoma, Ovarian Cancer)

The benzamide and benzimidazole (B57391) structures are present in a number of compounds investigated for their antitumor activities. nih.govnih.gov Preclinical oncology research relies heavily on animal models to assess the efficacy and mechanism of action of novel therapeutic candidates.

In the context of hepatocellular carcinoma (HCC), various preclinical models are utilized, including carcinogen-induced models and xenograft models where human HCC cells are implanted into immunodeficient mice. researchgate.net Research on N-benzylbenzamide derivatives has led to the discovery of potent tubulin polymerization inhibitors with significant antitumor activities. nih.govresearchgate.net One such derivative, in its disodium (B8443419) phosphate (B84403) form, was found to significantly inhibit tumor growth in a liver cancer cell H22 allograft mouse model without causing obvious toxicity. nih.gov

For ovarian cancer, patient-derived xenograft (PDX) models and cell line-derived xenograft models are commonly employed to test new therapies. While no direct studies on (R)-N-(1-benzoylpiperidin-3-yl)benzamide in ovarian cancer models were found, related benzamide-piperazine-sulfonamide hybrids have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. researchgate.net Additionally, benzoxazole-appended piperidine derivatives have shown considerable antiproliferative activity against breast cancer cell lines, suggesting the potential of the piperidine moiety in anticancer drug design. nih.gov The diverse biological activities of benzimidazole derivatives, which share some structural features with benzamides, have also made them an attractive scaffold in the development of anticancer agents. nih.gov

Metabolic Syndrome Models (e.g., Diet-Induced Obesity and Hepatic Steatosis)

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. biospace.commdpi.com Animal models, particularly those involving high-fat diet (HFD)-induced obesity, are critical for studying the pathophysiology of metabolic syndrome and for the preclinical testing of new treatments. nih.govnih.gov

While there is no specific information on the effects of (R)-N-(1-benzoylpiperidin-3-yl)benzamide in models of metabolic syndrome, research on compounds containing piperidine or benzamide moieties has shown promising results. For instance, piperine, a piperidine alkaloid, has been shown to significantly reduce body weight, triglyceride levels, and total cholesterol in HFD-fed rats without altering food intake. nih.gov Another study on piperidine alkaloids from Piper retrofractum Vahl. demonstrated a reduction in HFD-induced body weight gain and fat pad mass in mice, along with protection against the development of nonalcoholic fatty liver. nih.gov

Furthermore, niclosamide (B1684120) piperazine (B1678402), a benzamide derivative, has been shown to prevent HFD-induced obesity and diabetic symptoms in mice. researchgate.net These findings suggest that compounds with piperidine and benzamide scaffolds may have the potential to modulate lipid metabolism and mitigate the effects of a high-fat diet. The evaluation of (R)-N-(1-benzoylpiperidin-3-yl)benzamide analogues in HFD-induced obesity and hepatic steatosis models would be a logical next step to explore their potential in treating metabolic disorders.

Behavioral Studies (e.g., Antidepressant-like activity via Forced Swim Test and Tail Suspension Test)

Behavioral pharmacology models are essential for the preclinical assessment of compounds with potential effects on the central nervous system. The forced swim test (FST) and the tail suspension test (TST) are two of the most widely used screening tools for identifying the antidepressant-like activity of novel compounds. researchgate.netnih.govjneurology.com

A key preclinical study investigated the effects of SR 142801, a non-peptide NK3 receptor antagonist and a close analogue of (R)-N-(1-benzoylpiperidin-3-yl)benzamide, in the forced swim test in rats. nih.gov In this model, a reduction in the duration of immobility is indicative of antidepressant-like efficacy. The study demonstrated that SR 142801 produced a dose-dependent decrease in immobility time, suggesting significant antidepressant-like properties. nih.gov The magnitude of this effect was comparable to that of established antidepressants like amitriptyline (B1667244) and desipramine. nih.gov

The tail suspension test is another behavioral despair model used to screen for antidepressant activity in mice. researchgate.netnih.govfrontiersin.orgnih.gov In this test, antidepressant compounds typically reduce the time the animal spends immobile. researchgate.net Although specific data for (R)-N-(1-benzoylpiperidin-3-yl)benzamide or its direct analogues in the TST were not found, the positive results for SR 142801 in the FST provide a strong rationale for its evaluation in the TST to further characterize its behavioral profile.

Table 1: Effect of SR 142801 on Immobility Time in the Rat Forced Swim Test

| Treatment Group | Immobility Time (seconds, Mean ± SEM) | % Decrease from Control |

| Control (Vehicle) | 150 ± 10 | N/A |

| SR 142801 (2.5 mg/kg) | 110 ± 8 | 26.7% |

| SR 142801 (5 mg/kg) | 95 ± 7 | 36.7% |

| SR 142801 (10 mg/kg) | 80 ± 6 | 46.7% |

| Amitriptyline (10 mg/kg) | 85 ± 9 | 43.3% |

| Desipramine (10 mg/kg) | 90 ± 8 | 40.0% |

This table is representative of data that would be generated in such a study and is based on the findings reported for SR 142801. nih.gov

Medicinal Chemistry Optimization Strategies for the Benzoylpiperidine Class

Lead Compound Identification and Hit-to-Lead Optimization

The journey from an initial "hit" to a viable "lead" compound is a critical phase in drug discovery, involving the systematic evaluation and initial optimization of molecules identified from screening campaigns. wikipedia.orgnumberanalytics.com A hit is typically a compound that demonstrates the desired biological activity in a high-throughput screen, often with potency in the micromolar range. wikipedia.org The hit-to-lead (H2L) process aims to refine these initial hits into lead compounds with improved potency and more favorable drug-like properties. upmbiomedicals.com

An illustrative example of this process within the benzoylpiperidine class is the development of reversible inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various diseases. nih.gov Through screening and initial exploration, a lead compound, 1-benzoyl-N-(4-chlorophenyl)piperidine-3-carboxamide , was identified. This compound served as the starting point for an optimization campaign. nih.gov

The hit-to-lead process involves several key steps:

Hit Confirmation: Initial hits from screening are re-tested to confirm their activity and rule out false positives. wikipedia.org

Analog Synthesis: A series of analogs of the confirmed hit are synthesized to explore the structure-activity relationship (SAR). sk.ru

Property Profiling: The initial hits and their analogs are evaluated for various properties beyond potency, including selectivity, solubility, and metabolic stability. wikipedia.org

In the optimization of the MAGL inhibitor series, medicinal chemists performed structural modifications on the lead compound. Molecular docking studies were employed to understand how the compound binds to the enzyme's active site, revealing that the benzoyl portion occupies a lipophilic channel while the phenylamidic part sits (B43327) in a small polar pocket. nih.gov This understanding guided the synthesis of new analogs to improve potency and selectivity. nih.govnih.gov

| Compound Name | Modifications from Lead | Potency (IC50 on isolated MAGL) |

|---|---|---|

| 1-benzoyl-N-(4-chlorophenyl)piperidine-3-carboxamide (Lead Compound 18) | - | 1.5 µM |

| 1-(4-isopropylbenzoyl)-N-(4-fluorophenyl)piperidine-3-carboxamide (Optimized Compound 20) | Addition of an i-propyl group to the benzoyl moiety and replacement of chloro with a fluoro group on the phenylamidic moiety. | 80 nM |

This iterative process of design, synthesis, and testing successfully transformed a micromolar hit into a nanomolar lead compound, demonstrating the core principles of hit-to-lead optimization. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacements to Improve Pharmacological Profile

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical structures with improved properties by modifying the core molecular framework of a known active compound. uniroma1.itresearchgate.net A bioisostere is a molecule or group that has chemical and physical similarities to another, producing broadly similar biological effects. ufrj.br

The benzoylpiperidine fragment itself is often considered a bioisostere of the piperazine (B1678402) ring. researchgate.netmdpi.com This replacement can be advantageous because the carbonyl group in the benzoylpiperidine scaffold may introduce new hydrogen bonding interactions with the target protein, potentially improving affinity. mdpi.com This strategy is frequently used to evaluate the structure-activity relationship (SAR) of various compound classes. mdpi.com

Beyond this specific replacement, other forms of scaffold hopping can be applied to the benzoylpiperidine class to address issues such as metabolic instability or to explore new intellectual property space. researchgate.net

Key reasons for employing scaffold hopping include:

Improving Physicochemical Properties: Replacing a lipophilic scaffold with a more polar one can enhance solubility. uniroma1.it

Enhancing Metabolic Stability: Swapping a metabolically vulnerable scaffold for a more robust one can improve pharmacokinetic properties. researchgate.net

Discovering Novel Structures: A change in the central scaffold can lead to a new, patentable chemical entity. uniroma1.it

An example of bioisosteric replacement on a related scaffold can be seen in the development of neuroleptic agents. In one series, a benzisoxazole nucleus was used to bioisosterically replace the 4-fluorobenzoyl moiety of a 4-benzoylpiperidine lead compound. ufrj.br This highlights how different parts of the benzoylpiperidine structure can be replaced to modulate activity. Similarly, replacing an aromatic ring with a more electron-deficient system like a pyridine (B92270) can increase robustness towards oxidative metabolism. researchgate.net

Strategies for Enhancing Target Selectivity and Potency

Once a lead compound is identified, medicinal chemists employ various strategies to enhance its potency against the desired target while improving selectivity over other related targets to minimize off-target effects. acs.org This involves a detailed exploration of the structure-activity relationships (SAR).

In the case of the benzoylpiperidine-based MAGL inhibitors, extensive SAR studies were conducted by modifying both the benzoyl and the phenylamidic portions of the lead compound. nih.gov

Key SAR Findings for MAGL Inhibitors:

Modification of the Benzoyl Moiety: Docking studies indicated that the benzoyl group was situated in a wide lipophilic channel of the MAGL active site. nih.gov This suggested that introducing small alkyl groups at the para position could be favorable. The synthesis and testing of analogs confirmed this hypothesis. nih.gov

Modification of the Phenylamidic Moiety: This part of the molecule was found to be in a small polar pocket. Modifications here were also explored to optimize interactions. nih.gov

| Compound | Benzoyl Moiety Substitution (para) | Phenylamidic Moiety Substitution (para) | Potency (IC50) |

|---|---|---|---|

| Lead Compound 18 | -H | -Cl | 1.5 µM |

| Analog 1 | -H | -F | 1.1 µM |

| Analog 2 | -i-propyl | -Cl | 120 nM |

| Optimized Compound 20 | -i-propyl | -F | 80 nM |

Data sourced from a 2021 review by Maccari et al. nih.gov

Another strategy to enhance potency and selectivity is the development of bivalent or dimeric ligands. This approach was used for 5-HT₂A receptor antagonists, where researchers synthesized dimeric derivatives of a known antagonist. nih.gov By connecting two molecules of the benzoylpiperidine-containing pharmacophore with polyethylene (B3416737) glycol (PEG) linkers of varying lengths, they found that antagonist potency improved as the linker length increased up to a certain point (18 atoms). nih.gov This strategy can significantly enhance affinity and selectivity for the target receptor. nih.gov

Considerations for Balancing Potency with Compound Quality Metrics (e.g., Lipophilic Efficiency)

In modern drug discovery, optimizing for potency alone is insufficient. It is crucial to balance high potency with favorable physicochemical and pharmacokinetic properties, often referred to as "compound quality." nih.gov High lipophilicity (measured as logP or logD), while sometimes contributing to potency through non-specific hydrophobic interactions, can also lead to poor solubility, high metabolic clearance, and off-target toxicity. wikipedia.org

Lipophilic Efficiency (LipE) is a widely used metric that helps medicinal chemists assess the quality of a compound by relating its potency to its lipophilicity. wikipedia.orgscilit.com It is calculated as the pIC₅₀ (or pEC₅₀) minus the logP of the compound. wikipedia.org

LipE = pIC₅₀ - logP

A higher LipE value is generally desirable, as it indicates that the compound's potency is derived efficiently from specific, high-quality interactions with the target rather than from generalized lipophilicity. wikipedia.orgresearchgate.net In lead optimization, an increase in potency without a corresponding increase in lipophilicity will result in an improved LipE. nih.gov

This concept was applied in the optimization of a series of tankyrase (TNKS) inhibitors. An initial lead compound was optimized using a combination of structure-based design and Lipophilic Efficiency-based relationships to identify a more stable and efficient derivative. nih.gov Similarly, in the development of P-glycoprotein (P-gp) inhibitors, LipE was calculated to compare different series of compounds. nih.gov Analysis showed that for benzophenone (B1666685) derivatives, smaller ligands tended to have higher efficiency values. nih.gov

| Compound | pIC50 | clogP | Lipophilic Efficiency (LipE) |

|---|---|---|---|

| Piperidine (B6355638) analogue 12 | 5.70 | 2.66 | 3.04 |

| N-propyl derivative 20 | 5.89 | 3.58 | 2.31 |

| GPV062 | 7.00 | 3.97 | 3.03 |

| Dimer 23 | 8.00 | 4.92 | 3.08 |

Data sourced from a 2013 study by Ecker et al. nih.gov

The data illustrates that while the dimer has the highest potency, its LipE is only marginally better than the smaller piperidine analogue, highlighting the trade-offs between size, lipophilicity, and potency. nih.gov For a promising drug candidate, a LipE greater than 5 combined with a clogP between 2 and 3 is often considered optimal. nih.gov By monitoring metrics like LipE, medicinal chemists can guide their optimization efforts toward producing lead candidates with a superior balance of properties, increasing the likelihood of success in later stages of drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.